CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanidin 3-sophoroside-5-glucoside: is a type of anthocyanin, which is a water-soluble polyphenolic pigment widely distributed in plants. Anthocyanins are responsible for the vibrant colors in many fruits, vegetables, and flowers. This compound is particularly notable for its presence in purple and red-colored plants, such as red raspberries and purple sweet potatoes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanidin 3-sophoroside-5-glucoside can be synthesized through the extraction of anthocyanins from plant sources. The process typically involves crushing the plant material and extracting the pigments using acidified methanol. The extract is then purified using column chromatography techniques such as Amberlite XAD-7 and Sephadex LH-20 .
Industrial Production Methods: In an industrial setting, the extraction process can be scaled up using large volumes of acidified water or methanol. The extracted pigments are then purified using techniques like Diaion HP-20 column chromatography, preparative high-performance liquid chromatography (HPLC), and paper chromatography .
Chemical Reactions Analysis
Types of Reactions: Cyanidin 3-sophoroside-5-glucoside undergoes various chemical reactions, including oxidation, reduction, and hydrolysis.
Common Reagents and Conditions:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Major Products: The major products formed from these reactions include cyanidin, glucose, and various acylated derivatives depending on the specific reaction conditions .
Scientific Research Applications
Cyanidin 3-sophoroside-5-glucoside has a wide range of applications in scientific research:
Mechanism of Action
Cyanidin 3-sophoroside-5-glucoside is similar to other anthocyanins such as cyanidin 3-glucoside, delphinidin 3-glucoside, and peonidin 3-glucoside. it is unique due to its specific glycosylation pattern, which affects its color properties and stability .
Comparison with Similar Compounds
- Cyanidin 3-glucoside
- Delphinidin 3-glucoside
- Peonidin 3-glucoside
- Malvidin 3-glucoside
- Petunidin 3-glucoside
Properties
CAS No. |
16727-02-9 |
---|---|
Molecular Formula |
C33H41ClO21 |
Molecular Weight |
809.12 |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride |
InChI |
InChI=1S/C33H40O21.ClH/c34-7-18-21(40)24(43)27(46)31(51-18)49-16-5-11(37)4-15-12(16)6-17(29(48-15)10-1-2-13(38)14(39)3-10)50-33-30(26(45)23(42)20(9-36)53-33)54-32-28(47)25(44)22(41)19(8-35)52-32;/h1-6,18-28,30-36,40-47H,7-9H2,(H2-,37,38,39);1H/t18-,19-,20-,21-,22-,23-,24+,25+,26+,27-,28-,30-,31-,32+,33-;/m1./s1 |
InChI Key |
KUIBYMKXRAGBBM-OOGSEBJWSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O.[Cl-] |
Synonyms |
CYANIDIN 3-SOPHOROSIDE-5-GLUCOSIDE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.